(S)-mandelic acid

Antifungal Chiral Bioactivity Structure-Activity Relationship

Select (S)-Mandelic Acid (CAS 90-64-2) for your most demanding chiral chemistry. As the (S)-(+) enantiomer, it is the definitive resolving agent for racemic amines and a critical synthon for APIs like (S)-Oxybutynin and Pregabalin. Its unique stereochemistry ensures efficient diastereomeric salt formation and achieves >99% enantiomeric excess (ee) in kinetic resolutions, directly maximizing your yield and API purity. Do not compromise with racemic mixtures, which lead to yield loss and costly rework. Procure with verified optical purity (≥98% ee) to guarantee reproducible stereochemical outcomes across all your R&D and scale-up batches.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 90-64-2
Cat. No. B1675948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-mandelic acid
CAS90-64-2
Synonymsmandelic acid
mandelic acid, (+-)-isomer
mandelic acid, (11)C-labeled
mandelic acid, (R)-isomer
mandelic acid, (S)-isomer
mandelic acid, calcium (2:1) salt
mandelic acid, monoammonium salt
mandelic acid, monocalcium salt
mandelic acid, monolithium salt
mandelic acid, monosodium salt
mandelic acid, monosodium salt, (R)-isomer
mandelic acid, monosodium salt, (S)-isome
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)O
InChIInChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/t7-/m0/s1
InChIKeyIWYDHOAUDWTVEP-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility181.0 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(S)-Mandelic Acid (CAS: 90-64-2) – A Core Chiral Building Block and Resolving Agent for Pharmaceutical and Fine Chemical Procurement


(S)-Mandelic acid (CAS: 90-64-2) is a chiral alpha-hydroxy carboxylic acid and a fundamental enantiopure synthon in pharmaceutical synthesis and chiral resolution workflows [1]. It exists as the (S)-(+) enantiomer, distinct from its mirror-image (R)-(-)-mandelic acid counterpart. (S)-Mandelic acid is extensively utilized as a chiral resolving agent for racemic bases and amines, as a precursor to active pharmaceutical ingredients (APIs) including semisynthetic penicillins, cephalosporins, (S)-oxybutynin, pregabalin, sertraline, and homatropine, and as a key intermediate in the synthesis of various chiral pharmaceuticals [2][3]. The enantiomeric purity of (S)-mandelic acid is a critical quality attribute for these applications, directly impacting downstream synthetic yields, stereochemical outcomes, and the efficacy of chiral separations .

(S)-Mandelic Acid Procurement: Why Interchanging Enantiomers or Racemic Mixtures Compromises Chiral Resolution and Bioactivity


The substitution of (S)-mandelic acid with racemic mandelic acid, (R)-mandelic acid, or closely related chiral hydroxy acids is scientifically unjustified in contexts requiring enantiomeric purity. The distinct stereochemical configuration of (S)-mandelic acid dictates its unique behavior in diastereomeric salt formation, chiral recognition events, enzymatic transformations, and biological interactions [1]. In chiral resolution applications, (S)-mandelic acid exhibits specific affinities for certain chiral resolving agents, such as the preferential recognition by (R,R)-chiral ionic liquids, which cannot be replicated by its (R)-enantiomer [2][3]. Furthermore, in biological contexts, (S)-mandelic acid and (R)-mandelic acid display markedly different antifungal potencies and stereoselective metabolic profiles, including unidirectional chiral inversion in rat models [4][5][6]. The following quantitative evidence establishes that (S)-mandelic acid is not a generic, interchangeable commodity but a specific stereochemical entity with verifiable, meaningful performance differentiation.

Quantitative Differentiation of (S)-Mandelic Acid Against Key Comparators: An Evidence-Based Procurement Guide


Antifungal Activity: Superior GI50 Potency of (S)-Mandelic Acid Over (R)-Mandelic Acid and Racemic Analogues

In a direct head-to-head comparison of antifungal activity, (S)-mandelic acid demonstrated a GI50 value of 31 μg/mL against Truncatella hartigii conidia germination, significantly outperforming its (R)-enantiomer (82 μg/mL) and the racemic p-hydroxymandelic acid (59 μg/mL) [1]. The sodium salt of mandelic acid was inactive below 500 μg/mL, confirming that the free acid enantiomer is essential for activity [1]. This stereospecific potency underscores the critical importance of selecting the correct enantiomer for antifungal applications [1].

Antifungal Chiral Bioactivity Structure-Activity Relationship

Chiral Resolution Efficiency: High Enantioselectivity in Kinetic Resolution Using Lipase from Pseudomonas stutzeri

In a kinetic resolution study employing lipase from Pseudomonas stutzeri LC2-8, (S)-O-acetyl mandelic acid was produced with >99% enantiomeric excess (ee) at a yield close to the theoretical maximum of 50% for kinetic resolution [1]. This was achieved under optimized conditions with a substrate concentration of 180 mM (55 g/L) mandelic acid [1]. In contrast, attempts to improve yield in dynamic kinetic resolution of a related compound using (R)-mandelic acid resulted in failed recrystallization and lower diastereomeric excess (de) (e.g., a yield of 36% with 96% de after 65h) [2].

Chiral Resolution Biocatalysis Enantioselectivity

Enantioselective Recognition: Preferential Coprecipitation of (S)-Mandelic Acid with (R,R)-Chiral Ionic Liquid

In a study on enantioselective precipitation, (R,R)-chiral ionic liquid 1 exhibited a clear preference for coprecipitation with (S)-mandelic acid and its derivatives [1]. This selective recognition was systematically investigated using NMR spectroscopy and DFT calculations, establishing a strong intermolecular interaction basis for the enantioselectivity [1]. While no quantitative difference in binding affinity was directly reported for the alternative enantiomer, the qualitative observation of selective coprecipitation provides a clear mechanistic rationale for using (S)-mandelic acid as a preferred partner for this class of chiral ionic liquids [1].

Chiral Recognition Enantioseparation Ionic Liquids

Analytical Differentiation: Baseline Resolution of (S)-Mandelic Acid via CHIRALPAK® IC HPLC

Using a CHIRALPAK® IC column (250 mm×4.6 mm, 5 μm), the enantiomers of mandelic acid were baseline resolved with a resolution factor (Rs) of 2.21 [1]. Under the same chromatographic conditions, the elution order was determined to be (R)-mandelic acid first, followed by (S)-mandelic acid, allowing for reliable identification and quantification of enantiomeric purity [1]. In a separate study, a Venusil® CO column achieved a resolution of 2.13 for the mandelic acid enantiomers [2]. This level of resolution surpasses earlier methods using cyclodextrin stationary phases, which failed to achieve baseline separation [1].

Chiral HPLC Enantiomer Separation Analytical Method

Enantioselective Metabolism: Higher Urinary Excretion of (S)-Mandelic Acid Compared to (R)-Mandelic Acid in Humans

In a study of human volunteers exposed to styrene, urinary excretion of the (S)-mandelic acid metabolite was found to be significantly higher than that of the (R)-mandelic acid metabolite [1][2]. This stereoselective excretion pattern, with marked interindividual differences, indicates distinct metabolic pathways or renal handling for each enantiomer [1]. This observation has practical implications for biomonitoring studies, where accurate quantification of individual enantiomers is required to assess exposure [1].

Stereoselective Metabolism Toxicology Biomonitoring

Validated Application Scenarios for (S)-Mandelic Acid: Where the Quantitative Differentiation Data Justifies Procurement


Chiral Resolution of Racemic Amines and Bases via Diastereomeric Salt Formation

In the industrial production of enantiopure pharmaceuticals, (S)-mandelic acid is routinely employed as a chiral resolving agent. Its established ability to form diastereomeric salts with racemic amines and bases, coupled with the significant differences in solubility and crystallization behavior of these salts, enables efficient separation. The high enantiomeric purity achievable in subsequent steps, as demonstrated by the >99% ee in kinetic resolution studies [5], makes (S)-mandelic acid a preferred choice for manufacturing intermediates such as rasagiline and other chiral amines [6]. Procurement of (S)-mandelic acid with verified optical purity (e.g., ≥98% ee) is critical for achieving high-resolution efficiency and minimizing yield loss .

Biocatalytic Synthesis of Enantiopure Building Blocks

As a substrate or intermediate in enzymatic reactions, (S)-mandelic acid's high enantioselectivity with specific lipases (e.g., >99% ee with Pseudomonas stutzeri lipase) [5] makes it an ideal starting material for the chemoenzymatic production of chiral pharmaceuticals. The ability to achieve near-theoretical yields in kinetic resolutions provides a clear economic advantage over alternative substrates or racemic mixtures, which may require additional purification steps. This application scenario is particularly relevant for the synthesis of (S)-oxybutynin and related APIs [6].

Development of Chiral Stationary Phases and Enantioseparation Methods

The well-characterized enantioselective interactions of (S)-mandelic acid, such as its preferential coprecipitation with (R,R)-chiral ionic liquids [5] and its baseline resolution on CHIRALPAK® IC columns (Rs=2.21) [6], provide a strong foundation for developing novel chiral separation technologies. Research groups focused on designing new chiral stationary phases, molecularly imprinted polymers, or extraction systems can leverage (S)-mandelic acid as a model analyte or as a building block for chiral selectors, with confidence in its predictable and reproducible chiral recognition properties [5][6].

Stereoselective Biological and Toxicological Studies

For investigations into the differential biological activity or metabolism of chiral compounds, (S)-mandelic acid serves as an essential reference standard. Its distinct antifungal activity profile (GI50 of 31 μg/mL vs. 82 μg/mL for (R)-mandelic acid) [5] and its stereoselective excretion pattern in humans [6] highlight the importance of using enantiopure material. In toxicological biomonitoring, the accurate quantification of (S)-mandelic acid in urine, as facilitated by validated GC and HPLC methods [6], requires the use of a certified reference standard of known optical purity to ensure reliable exposure assessment.

Quote Request

Request a Quote for (S)-mandelic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.